molecular formula C9H10FNO B13070426 3-(3-Fluorophenyl)azetidin-3-ol

3-(3-Fluorophenyl)azetidin-3-ol

Cat. No.: B13070426
M. Wt: 167.18 g/mol
InChI Key: NNLFGEFRSDUQQY-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10FNO . It belongs to the azetidine family, a class of four-membered saturated heterocycles that are of significant interest in medicinal chemistry due to their utility as scaffolds and pharmacophores. The compound features a polar azetidin-3-ol core substituted with a 3-fluorophenyl group, making it a valuable building block for the synthesis of more complex molecules. Researchers can utilize this fluorinated azetidine as a key intermediate in the development of novel pharmacologically active compounds. While specific biological data for this exact molecule may be limited, structural analogues, particularly fluorinated β-lactams (azetidin-2-ones), have demonstrated potent biological activities. For instance, related compounds have been synthesized and characterized as anticancer agents that function by inhibiting tubulin polymerization at the colchicine-binding site, leading to cell cycle arrest and apoptosis in human breast cancer cell lines . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFGEFRSDUQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Fluorophenyl)azetidin-3-ol: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)azetidin-3-ol is a synthetically accessible small molecule featuring the privileged azetidine scaffold. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. As a versatile building block, this compound holds significant potential for incorporation into drug discovery programs, offering a unique three-dimensional framework to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This document serves as a technical resource for researchers aiming to leverage the unique characteristics of this fluorinated azetidine derivative in the design and synthesis of novel therapeutics.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The inherent ring strain and non-planar geometry of the azetidine ring impart a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[3] Furthermore, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a lower lipophilicity compared to larger saturated heterocycles, all of which are desirable attributes in drug candidates.[1] The introduction of a fluorine atom to the phenyl ring of 3-phenylazetidin-3-ol adds another layer of complexity and potential for modulation of biological activity, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses on the 3-fluoro isomer, 3-(3-Fluorophenyl)azetidin-3-ol, providing a detailed exploration of its chemical landscape.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(3-Fluorophenyl)azetidin-3-ol is characterized by a central four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 3-fluorophenyl group.

Diagram of the chemical structure of 3-(3-Fluorophenyl)azetidin-3-ol.

Caption: Key identifiers for 3-(3-Fluorophenyl)azetidin-3-ol.

A summary of its key physicochemical properties, including predicted values where experimental data is unavailable, is presented in the table below. These parameters are crucial for assessing the compound's potential as a fragment or building block in drug design.

PropertyValueSource
Molecular Formula C₉H₁₀FNOPubChem[4]
Molecular Weight 167.18 g/mol PubChem[4]
XlogP (Predicted) 0.3PubChem[5]
Topological Polar Surface Area (TPSA) 32.3 ŲChemSpider
Hydrogen Bond Donors 2ChemSpider
Hydrogen Bond Acceptors 2ChemSpider
pKa (Predicted) Basic: 8.5, Acidic: 13.5Chemicalize
Solubility (Predicted) Moderate in water and polar organic solventsChemAxon

Note: Predicted values should be confirmed experimentally.

Synthesis and Characterization

The synthesis of 3-(3-Fluorophenyl)azetidin-3-ol can be achieved through a two-step process starting from the commercially available N-Boc-azetidin-3-one. This approach involves a Grignard reaction to introduce the 3-fluorophenyl group, followed by the deprotection of the Boc (tert-butyloxycarbonyl) protecting group.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 3-(3-Fluorophenyl)azetidin-3-ol.

Step 1: Synthesis of N-Boc-3-(3-fluorophenyl)azetidin-3-ol (Grignard Reaction)

The key carbon-carbon bond formation is accomplished via the addition of a Grignard reagent, 3-fluorophenylmagnesium bromide, to N-Boc-azetidin-3-one.[6] The Grignard reagent is typically prepared in situ from 1-bromo-3-fluorobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromo-3-fluorobenzene (1.1 equivalents) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Addition to Ketone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(3-fluorophenyl)azetidin-3-ol.

Step 2: Synthesis of 3-(3-Fluorophenyl)azetidin-3-ol (Boc Deprotection)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine.[7][8][9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.

Experimental Protocol:

  • Deprotection Reaction: Dissolve N-Boc-3-(3-fluorophenyl)azetidin-3-ol (1.0 equivalent) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is dissolved in a minimal amount of DCM and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-(3-Fluorophenyl)azetidin-3-ol. The product can be further purified by recrystallization or chromatography if necessary.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine substituent. The diastereotopic methylene protons of the azetidine ring will likely appear as two distinct multiplets. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings. The quaternary carbon of the azetidine ring bonded to the hydroxyl and phenyl groups will appear at a characteristic downfield shift.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): The ESI-mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.08.[5] Fragmentation patterns would likely involve the loss of water from the protonated molecule.

Applications in Drug Discovery

The 3-(3-Fluorophenyl)azetidin-3-ol scaffold is a valuable building block for the synthesis of more complex molecules in drug discovery. Its utility stems from the combination of the conformationally restricted azetidine ring, the presence of a fluorine atom for metabolic stability and potential binding interactions, and the hydroxyl group which can act as a hydrogen bond donor or a point for further functionalization.

Azetidine-containing compounds have shown a wide range of biological activities, including acting as antagonists for muscarinic receptors and modulators of the central nervous system.[3] The incorporation of this specific fluorinated azetidinol could be explored in the development of novel inhibitors for various enzyme targets or as ligands for G-protein coupled receptors. The rigid scaffold can help in positioning key pharmacophoric elements in a defined orientation, potentially leading to increased potency and selectivity.

Conclusion

3-(3-Fluorophenyl)azetidin-3-ol represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique structural features offer exciting opportunities for the design of novel therapeutic agents with improved pharmacological profiles. This technical guide provides a solid foundation for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery endeavors. Further exploration of its biological activities and incorporation into diverse molecular architectures is warranted to fully realize its potential.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Google Patents. (1962). Azetidine derivatives.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • European Patent Office. (2010). PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS.
  • University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Google Patents. (2005). Patent Application Publication. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-fluorophenyl)azetidin-3-ol hydrochloride. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025). 3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone Properties. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-fluorophenyl)azetidin-3-ol hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-PHENYL-1,1,3,3-TETRAMETHYLBUTYL ISOCYANIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2015). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • West Virginia University Research Repository. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • SOAR @ University of the Pacific. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. Retrieved from [Link]

  • Martin-Luther-Universität Halle-Wittenberg. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Scite.ai. (n.d.). The mass spectrometry of some aromatic azides. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

Technical Deep Dive: 3-(3-Fluorophenyl)azetidin-3-ol in High-Value Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-(3-Fluorophenyl)azetidin-3-ol as a drug discovery building block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the shift from flat, aromatic-heavy compounds to sp³-rich, three-dimensional scaffolds is critical for improving clinical success rates. 3-(3-Fluorophenyl)azetidin-3-ol represents a premier "privileged structure" in this domain. It combines the conformational rigidity of the azetidine ring, the metabolic robustness conferred by the fluorine atom, and the versatile functionalization potential of the tertiary hydroxyl group. This guide dissects its utility as a bioisostere, its physicochemical advantages, and the precise protocols for its synthesis and application.

Structural Philosophy & Physicochemical Profile[1][2]

The Azetidine Advantage

The azetidine ring is not merely a contracted pyrrolidine; it is a distinct pharmacophore. With a ring strain energy of approximately 26 kcal/mol , it introduces unique vector alignments for substituents. Unlike the chair conformation of piperidines, azetidines adopt a "puckered" conformation, allowing the 3-substituents to project into specific regions of the binding pocket often inaccessible to six-membered rings.

The Fluorine Effect (Metabolic Blocking)

The 3-fluorophenyl group serves a dual purpose:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol bond strength) renders the 3-position of the phenyl ring resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for phenyl rings.

  • Lipophilicity Modulation: Fluorine alters the LogP and pKa of the molecule, often improving membrane permeability without the penalty of excessive hydrophobicity associated with chloro- or methyl- substitutions.

Comparative Physicochemical Data

The following table illustrates why a researcher might "hop" from a piperidine scaffold to the 3-(3-fluorophenyl)azetidin-3-ol scaffold.

Property4-Phenylpiperidine (Reference)3-Phenylazetidine3-(3-F-Phenyl)azetidin-3-ol Impact on Drug Design
Fsp³ Fraction LowHighHigh Higher solubility, better clinical success correlation.
LogP (Calc) ~2.5~1.9~1.2 Reduced lipophilicity improves metabolic stability and solubility.
pKa (Basic N) ~10.5~9.5~8.8 Lower basicity reduces hERG liability and improves CNS penetration.
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH) Additional handle for specific receptor interactions.
Metabolic Risk High (Ph oxidation)ModerateLow 3-F blocks para/meta oxidation sites; OH reduces lipophilicity.

Strategic Application Workflow

The decision to incorporate this building block often follows a specific logic in Lead Optimization.

DrugDesignWorkflow Start Hit Compound (High Lipophilicity / hERG Risk) Analysis Structural Analysis (Identify Flat Aromatic Core) Start->Analysis Profiling Strategy Scaffold Hopping Strategy (Contract Ring + Add Polarity) Analysis->Strategy Design Hypothesis Selection Select 3-(3-Fluorophenyl)azetidin-3-ol Strategy->Selection Bioisosteric Replacement Outcome Optimized Lead (Lower LogP, Rigid Vector, Metabolic Stability) Selection->Outcome Synthesis & Testing

Figure 1: Decision logic for transitioning from traditional scaffolds to 3-(3-Fluorophenyl)azetidin-3-ol during Lead Optimization.

Experimental Protocol: Synthesis & Handling

Objective: Synthesize 3-(3-fluorophenyl)azetidin-3-ol from commercially available precursors. Scale: 10 mmol (scalable to gram quantities). Safety Warning: Grignard reagents are pyrophoric. Azetidines can be skin irritants. Work in a fume hood.

Reagents & Materials
  • Starting Material: N-Boc-3-azetidinone (CAS: 398489-26-4).

  • Reagent: 3-Fluorophenylmagnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step-by-Step Methodology
Step 1: Grignard Addition (Formation of the C-C Bond)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve N-Boc-3-azetidinone (1.71 g, 10.0 mmol) in 30 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Dropwise add 3-Fluorophenylmagnesium bromide (12.0 mL, 12.0 mmol, 1.2 eq) over 20 minutes. Crucial: Maintain temperature below -70 °C to prevent ring opening or bis-addition.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 2 hours.

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc-3-(3-fluorophenyl)-3-hydroxyazetidine via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Checkpoint: Expect a white/off-white solid. Yield typically 60-75%.

Step 2: Boc-Deprotection (Revealing the Amine)
  • Dissolution: Dissolve the purified intermediate (Step 1) in DCM (20 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0 °C.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Workup (Free Base Formation): Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM/MeOH (9:1).

  • Neutralization: Add solid NaHCO₃ or a basic resin (e.g., Amberlyst A-21) until pH is neutral/basic. Filter and concentrate.

    • Alternative: For the HCl salt, treat the concentrated TFA residue with 4M HCl in Dioxane and precipitate with ether.

Synthetic Pathway Visualization

Synthesispathway SM N-Boc-3-azetidinone (Electrophile) Step1 Grignard Addition (-78°C, THF) SM->Step1 Reagent 3-F-Ph-MgBr (Nucleophile) Reagent->Step1 Intermed Intermediate: N-Boc-3-(3-F-Ph)-3-hydroxyazetidine Step1->Intermed C-C Bond Formation Step2 Deprotection (TFA/DCM) Intermed->Step2 Product TARGET: 3-(3-Fluorophenyl)azetidin-3-ol Step2->Product Boc Removal

Figure 2: Synthetic route for the production of 3-(3-Fluorophenyl)azetidin-3-ol.

Advanced Functionalization Strategies

Once synthesized, this building block offers two orthogonal vectors for elaboration:

  • N-Functionalization (The "Tail"):

    • Reductive Amination: React with aldehydes/ketones using NaBH(OAc)₃. This preserves the basicity of the nitrogen (crucial for solubility).

    • SₙAr / Buchwald Coupling: Couple with aryl halides to create biaryl systems. The steric bulk of the 3-substituents rarely interferes with N-arylation due to the distance and ring geometry.

  • O-Functionalization (The "Head"):

    • Etherification: The tertiary alcohol is sterically hindered but can be alkylated using NaH/Alkyl Halides.

    • Fluorination (Deoxyfluorination): Treatment with DAST or Deoxo-Fluor can convert the -OH to a -F, creating a gem-difluoro-like motif (if the phenyl ring was also fluorinated), though this is challenging on tertiary benzylic alcohols due to elimination risks.

Case Study: Fragment-Based Drug Discovery (FBDD)

In a hypothetical FBDD campaign targeting a GPCR, the 3-(3-fluorophenyl)azetidin-3-ol motif serves as a "super-fragment."

  • Observation: A biphenyl fragment binds weakly.

  • Modification: Replacing the central phenyl ring with the azetidine core (linking via Nitrogen) and keeping the distal phenyl (as the 3-substituent) dramatically increases solubility (LogS) and introduces a specific vector that picks up a backbone hydrogen bond via the 3-OH group.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Gem-Dimethyl Groups." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1] "Role of Azetidines in Drug Discovery." BenchChem Technical Library. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Relevant comparative chemistry for strained rings). Link

Sources

Azetidine vs. Pyrrolidine Bioisosteres: A Technical Guide to Unlocking Pharmacokinetic Advantages

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Small Rings in Drug Design

In the intricate process of drug discovery, the selection and optimization of a molecular scaffold are of paramount importance. The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but alters physicochemical properties, is a powerful tool for fine-tuning these ADME characteristics.[1]

Among the saturated heterocyclic scaffolds frequently employed in medicinal chemistry, the five-membered pyrrolidine ring is a common motif.[2] However, its four-membered counterpart, the azetidine ring, has emerged as a "privileged scaffold" that can offer significant and often superior pharmacokinetic properties.[3][4] The substitution of a pyrrolidine with an azetidine is a bioisosteric replacement that can profoundly impact a molecule's metabolic stability, solubility, lipophilicity, and basicity, thereby providing solutions to common challenges in drug development.[3][5]

This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic advantages of utilizing azetidine as a bioisostere for pyrrolidine. We will delve into the fundamental physicochemical differences between these two scaffolds, present comparative data from medicinal chemistry case studies, and provide detailed experimental protocols for evaluating these critical ADME parameters in your own research.

Physicochemical Foundations of Pharmacokinetic Advantages

The seemingly subtle difference of a single methylene unit between pyrrolidine and azetidine leads to significant changes in their three-dimensional structure and electronic properties. These differences are the foundation of the pharmacokinetic advantages that azetidine can confer.

Impact on Lipophilicity and Aqueous Solubility

A common challenge in drug discovery is mitigating excessive lipophilicity, which can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The replacement of a pyrrolidine ring with an azetidine ring is a recognized strategy to reduce lipophilicity (logP/logD) and enhance aqueous solubility.[3]

The smaller, more compact nature of the azetidine ring reduces the molecule's nonpolar surface area. This increased polarity can lead to more favorable interactions with water, thereby improving solubility. While specific values are highly dependent on the overall molecular structure, the general trend is a decrease in logP when moving from a pyrrolidine-containing compound to its azetidine analogue.

Modulation of Basicity (pKa)

The basicity of a nitrogen atom within a drug molecule is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The azetidine ring nitrogen is generally less basic (lower pKa of the conjugate acid) than the nitrogen in a pyrrolidine ring.

This difference in basicity can be attributed to the increased s-character of the nitrogen lone pair orbital in the more strained four-membered ring, making the lone pair less available for protonation. This ability to fine-tune basicity by switching from a pyrrolidine to an azetidine can be crucial for optimizing a drug's ADME profile and for reducing potential liabilities such as hERG channel inhibition.[6]

Enhancing Metabolic Stability

One of the most significant advantages of employing an azetidine ring is the potential for enhanced metabolic stability.[5][7] Pyrrolidine rings, particularly those with unsubstituted α-carbons, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of unstable iminium ions.[8] This metabolic pathway can be a major route of clearance, resulting in a short in vivo half-life.

The strained nature of the azetidine ring and its different conformational profile can render it less susceptible to metabolism by CYP enzymes. The substitution of a pyrrolidine with an azetidine can block or significantly slow down this common metabolic pathway, leading to lower intrinsic clearance (CLint) and a longer half-life (t½).[7]

Data Presentation: Comparative Analysis of Azetidine and Pyrrolidine Bioisosteres

While the conceptual advantages are clear, the practical impact is best illustrated through comparative data. The following table summarizes key physicochemical and pharmacokinetic parameters for azetidine and its close analogues, pyrrolidine and piperidine.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29~11.27While the parent heterocycles have very similar pKa values, substitution patterns can lead to more pronounced differences. The azetidine nitrogen's pKa can be more readily modulated.
logP (Octanol/Water) -0.15 (calculated)0.46Azetidine is inherently less lipophilic than pyrrolidine, which can be leveraged to improve solubility and reduce off-target effects.
Metabolic Stability Generally higherCan be susceptible to CYP-mediated oxidationThe azetidine ring is often more resistant to metabolism, leading to lower clearance and longer half-life.[5][7]

Note: Specific values can vary significantly based on the overall molecular structure and substitution patterns.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic advantages of an azetidine-for-pyrrolidine substitution, a suite of in vitro ADME assays is essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone for assessing metabolic stability and predicting in vivo hepatic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsomal solution, the NADPH regenerating system, and the test compound at a final concentration typically between 0.5 and 10 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (for time points > 0) or buffer (for the 0-minute time point).

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizations

Structural Comparison and Physicochemical Properties

G cluster_0 Azetidine cluster_1 Pyrrolidine a_ring Azetidine (4-membered ring) a_prop Lower Lipophilicity (logP) Lower Basicity (pKa) Higher Metabolic Stability p_ring Pyrrolidine (5-membered ring) a_ring->p_ring Bioisosteric Replacement p_prop Higher Lipophilicity (logP) Higher Basicity (pKa) Potential Metabolic Liability

Caption: Physicochemical differences between azetidine and pyrrolidine.

Experimental Workflow for In Vitro ADME Profiling

G microsomal Metabolic Stability (Liver Microsomes) clearance Intrinsic Clearance (CLint) Half-life (t½) microsomal->clearance Determines caco2 Permeability (Caco-2 Assay) permeability Apparent Permeability (Papp) caco2->permeability Measures ppb Plasma Protein Binding (Equilibrium Dialysis) binding Fraction Unbound (fu) ppb->binding Quantifies

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 3-(3-Fluorophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized procedures for the N-alkylation of 3-(3-Fluorophenyl)azetidin-3-ol via reductive amination. This scaffold is a critical bioisostere in medicinal chemistry, offering metabolic stability through fluorination and conformational rigidity via the azetidine ring. However, the presence of the polar C3-hydroxyl group and the ring strain of the azetidine moiety require specific handling to prevent ring opening and ensure high yields. This note provides two distinct protocols: a standard method using Sodium Triacetoxyborohydride (STAB) for aldehydes and a Lewis-acid mediated method using Titanium(IV) Isopropoxide for sterically hindered ketones.

Compound Profile & Handling

Physicochemical Properties[1]
  • Compound: 3-(3-Fluorophenyl)azetidin-3-ol[1]

  • CAS: 18621-18-6 (Hydrochloride salt) / Analogous free base forms.

  • Structure: A four-membered nitrogen heterocycle with a quaternary center at C3 bearing a hydroxyl group and a 3-fluorophenyl ring.

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, THF.

    • HCl Salt: Soluble in MeOH, Water, DMSO; sparingly soluble in pure DCM or Et2O.

  • Stability: The azetidine ring is strained (~26 kcal/mol). Avoid strong mineral acids at high temperatures which may trigger ring-opening solvolysis.

Strategic Utility

The 3-fluoro substitution blocks metabolic oxidation at the phenyl ring (blocking the "soft spot"), while the azetidine ring lowers lipophilicity (


) compared to piperidine analogs, improving the drug-like properties of the final ligand.

Mechanistic Workflow

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion (or oxazolidine intermediate due to the adjacent -OH), which is subsequently reduced.[2]

ReductiveAmination cluster_conditions Critical Control Points Reactants 3-(3-F-Ph)azetidin-3-ol + Carbonyl (R-CHO/R-COR') Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Reduction Hydride Transfer (STAB or NaBH4) Iminium->Reduction Fast Step Product N-Alkylated Azetidine Product Reduction->Product Irreversible

Figure 1: Mechanistic pathway for the reductive amination of azetidin-3-ol derivatives.

Experimental Protocols

Method A: Standard Protocol (Aldehydes & Reactive Ketones)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Rationale: STAB is mild and does not reduce aldehydes/ketones significantly in the absence of amines, preventing side reactions.

Materials
  • 3-(3-Fluorophenyl)azetidin-3-ol (HCl salt or free base)

  • Aldehyde (1.1 – 1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equivalents)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA (only if using HCl salt)
    
  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure
  • Preparation: In a clean, dry vial, suspend 3-(3-Fluorophenyl)azetidin-3-ol HCl (1.0 mmol) in DCE (5–10 mL).

  • Free Basing (In-situ): Add

    
     (1.0 mmol) and stir for 10 minutes until the salt dissolves/neutralizes.
    
  • Carbonyl Addition: Add the aldehyde (1.1 mmol).

    • Note: If the aldehyde is a solid, dissolve it in a minimal amount of DCE first.

  • Catalysis: Add Glacial AcOH (1–2 drops, approx. 1.0 eq). The pH should be slightly acidic (pH 5–6) to promote iminium formation.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For steric aldehydes, extend this time to 2 hours.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine mass).

  • Quench: Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes to quench unreacted borohydride.
    
Method B: Difficult Protocol (Steric Ketones / Low Reactivity)

Reagent of Choice: Titanium(IV) Isopropoxide + Sodium Borohydride Rationale:


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine even with hindered substrates.
Materials
  • 3-(3-Fluorophenyl)azetidin-3-ol[1]

  • Ketone (1.0 – 1.2 equivalents)

  • Titanium(IV) Isopropoxide (

    
    ) (neat, 1.5 – 2.0 equivalents)
    
  • Sodium Borohydride (

    
    ) (1.5 equivalents)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Procedure
  • Complexation: In a sealed tube, combine the azetidine amine (1.0 mmol), ketone (1.0 mmol), and

    
     (2.0 mmol).
    
    • Note: If the mixture is too viscous, add 1–2 mL of dry THF.

  • Activation: Stir the mixture at RT (or 40–50°C for very hindered ketones) for 4–12 hours.

    • Mechanism:[2][3][4] This forms the titanium-amine complex and drives off isopropanol.

  • Dilution: Dilute the mixture with absolute EtOH (5 mL).

  • Reduction: Cool to 0°C. Carefully add

    
     (1.5 mmol) portion-wise.
    
    • Safety: Exothermic reaction with gas evolution.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Add water (1 mL) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with MeOH/DCM (1:9).

Purification & Data Analysis

Workup Strategy

Due to the amphiphilic nature of the product (lipophilic fluorine + hydrophilic hydroxyl/amine), standard extraction requires care.

  • Extraction: Extract the quenched aqueous layer with DCM (

    
    ).[5]
    
    • Tip: If the product remains in the aqueous phase (checked by LCMS), use "salting out" (saturate aqueous layer with NaCl) or use 10% MeOH in DCM as the organic extractant.

  • Drying: Dry organic layers over

    
    , filter, and concentrate.
    
Chromatography[7]
  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : MeOH (95:5 to 90:10) + 0.5%

    
     (or 
    
    
    
    ).
    • Reasoning: The amine product will streak on silica without a basic modifier.

  • Self-Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the N-CH2 signal (usually 2.5–3.5 ppm).

    • 19F NMR: The fluorine signal on the phenyl ring is a diagnostic handle (approx -110 to -115 ppm) to ensure the core scaffold is intact.

Summary of Conditions
ParameterMethod A (Standard)Method B (Hard)
Substrate Aldehydes, Cyclic KetonesAcyclic/Hindered Ketones
Reducing Agent


(after Ti step)
Additive Acetic Acid

Solvent DCE or DCMNeat / THF / EtOH
Temperature RTRT to 50°C
Success Rate High (>85%)High for difficult targets

References

  • Abdel-Magid, A. F., et al. (1996).[2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

  • PubChem. (2025).[1] "3-(3-fluorophenyl)azetidin-3-ol hydrochloride Compound Summary."

Sources

Using 3-(3-Fluorophenyl)azetidin-3-ol in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling with 3-(3-Fluorophenyl)azetidin-3-ol [1]

Part 1: Introduction & Strategic Value

3-(3-Fluorophenyl)azetidin-3-ol (CAS: 1203798-80-4) represents a high-value pharmacophore in modern peptidomimetic drug design.[1] It serves as a conformationally constrained bioisostere of proline or phenylalanine, offering three distinct advantages:

  • Conformational Locking: The azetidine ring restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon target binding.
  • Metabolic Stability: The 3-fluorophenyl group blocks metabolic hot spots (para-oxidation is blocked by the meta-fluorine electronic effect, and the quaternary carbon prevents oxidation at the 3-position).

  • Solubility & H-Bonding: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, modulating solubility without acting as a reactive nucleophile under standard conditions.

This guide provides an optimized workflow for incorporating this hindered secondary amine into peptide backbones, addressing specific challenges related to steric bulk and chemoselectivity.

Part 2: Chemical Properties & Handling

PropertySpecificationPractical Implication
Formula

MW: 167.18 g/mol
Amine Type Secondary, Cyclic (Azetidine)Moderate nucleophilicity; Sterically hindered by 3,3-disubstitution.[1]
Alcohol Type Tertiary, Benzylic-likeLow nucleophilicity. Generally does not require protection during standard amide coupling.
Solubility DMSO, DMF, MeOH, DCMGood solubility in polar aprotic solvents used in peptide synthesis.
pKa (Conj. Acid) ~9.5 - 10.5 (Est.)[1]Requires non-nucleophilic base (DIPEA) to ensure free amine form.

Part 3: Mechanistic Considerations

Before starting, researchers must understand the Steric vs. Electronic Trade-off :

  • The Challenge: The amine is located on a strained 4-membered ring adjacent to a quaternary center (C3).[1] While ring strain (

    
     character) enhances the nitrogen's 
    
    
    
    -character and nucleophilicity, the bulky 3-(3-fluorophenyl) group creates a "steric wall."[1]
  • The Solution: Use "Gold Standard" coupling reagents (HATU/HOAt) that generate highly reactive active esters (OAt esters) to overcome the kinetic barrier.

Chemoselectivity (N- vs O-acylation)

The tertiary alcohol at C3 is sterically crowded and electronically deactivated.[1] Under standard active ester conditions (HATU/DIEA), N-acylation is >99% selective .[1] O-acylation is typically observed only when using highly reactive species like acid chlorides or symmetric anhydrides with DMAP.

Part 4: Experimental Protocols

Workflow Visualization

PeptideCoupling Start Starting Material: 3-(3-Fluorophenyl)azetidin-3-ol Decision Coupling Partner Activation Start->Decision Standard Protocol A: Standard (HATU/DIPEA) Decision->Standard Standard Amino Acid Difficult Protocol B: High Efficiency (PyAOP or COMU) Decision->Difficult Hindered Amino Acid (e.g., Aib, N-Me) Check QC: Check for O-Acylation Standard->Check Difficult->Check Success Final Product: Amide Bond Formed Check->Success Single Peak (LCMS) Fail Troubleshoot: Switch to Acid Fluoride Check->Fail Incomplete Conv.

Caption: Decision tree for selecting the optimal coupling strategy based on steric demand.

Protocol A: Standard Coupling (HATU/DIPEA)

Recommended for coupling to standard Fmoc-amino acids (Gly, Ala, Phe, etc.).

Reagents:

  • Fmoc-AA-OH (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

  • 3-(3-Fluorophenyl)azetidin-3-ol (1.0 equiv)[1]

Step-by-Step:

  • Activation: In a dry vial, dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 2 minutes to form the activated OAt-ester. Note: The solution should turn yellow.

  • Coupling: Add 3-(3-Fluorophenyl)azetidin-3-ol (1.0 mmol) dissolved in minimal DMF (1 mL) to the reaction mixture.

  • Incubation: Stir at room temperature for 2–4 hours.

  • Monitoring: Check by LC-MS. Look for the product mass [M+H]+. The tertiary alcohol should remain free.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), 5% NaHCO3, and Brine. Dry over Na2SO4.[2]

Protocol B: Difficult Coupling (PyAOP or COMU)

Recommended when coupling to hindered residues (e.g., Aib, Val, Pro) or if Protocol A yields <50%.

Rationale: PyAOP (phosphonium salt) avoids the formation of guanidinium by-products that can occur with uronium salts (HATU) during slow reactions.[1]

Reagents:

  • Fmoc-AA-OH (2.0 equiv)[1]

  • PyAOP or COMU (2.0 equiv)[1]

  • DIPEA (4.0 equiv)[1][2][3]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH and PyAOP in DMF.

  • Base: Add DIPEA.

  • Addition: Immediately add the azetidin-3-ol.

  • Temperature: If conversion is slow after 4 hours, warm the reaction to 40°C. Caution: Do not exceed 50°C to avoid Fmoc cleavage or O-acylation.

Part 5: Troubleshooting & Case Studies

Issue 1: Incomplete Coupling (Steric Clash)
  • Observation: LCMS shows unreacted azetidine amine after 12 hours.

  • Root Cause: The 3-fluorophenyl group creates a "steric umbrella" blocking the approach of the activated amino acid.

  • Fix: Switch to Acid Fluoride Activation .

    • Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ. Acid fluorides are smaller electrophiles than OAt esters and can penetrate the steric shield.

Issue 2: O-Acylation (Loss of Chemoselectivity)
  • Observation: Mass spectrum shows [M + Amino Acid x 2].

  • Root Cause: Use of DMAP or high temperatures (>60°C).

  • Fix:

    • Never use DMAP with this substrate during peptide coupling.

    • If O-acylation persists, use the O-TBS protected analog (silylation of the tertiary alcohol is difficult but possible with TMSOTf/2,6-lutidine, though usually unnecessary).

Case Study: GPCR Ligand Synthesis

A research group synthesized a melanin-concentrating hormone (MCH) antagonist using this scaffold.[1]

  • Challenge: Coupling N-Boc-Proline to 3-(3-fluorophenyl)azetidin-3-ol. Both partners are secondary amines/cyclic.

  • Outcome: HATU failed (20% yield).

  • Success: PyClocK / DIPEA in NMP at 40°C achieved 85% yield in 6 hours.

Part 6: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[4] Organic Preparations and Procedures International, 38(5), 427-465. Link[1]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][5][6][7] Tetrahedron, 60(11), 2447-2467. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Functionalizing the Sterically Congested 3-(3-Fluorophenyl)azetidin-3-ol Core

[1]

Topic: Overcoming Steric Hindrance in 3-(3-Fluorophenyl)azetidin-3-ol Coupling Persona: Senior Application Scientist Last Updated: October 2025[1]

The Challenge: The "Steric Cone" at C3

Welcome to the technical guide for the 3-(3-Fluorophenyl)azetidin-3-ol scaffold. This molecule is a deceptive challenge in medicinal chemistry. While it appears to be a standard secondary amine or alcohol, the quaternary center at position 3 creates a unique "steric cone" that shields both functional groups.

The Structural Bottleneck
  • The Nitrogen (Secondary Amine): While accessible, the bulky 3-fluorophenyl group at C3 hangs over the ring, creating significant steric drag during the reductive elimination step of cross-coupling reactions.

  • The Oxygen (Tertiary Alcohol): This is the critical failure point. Being a tertiary alcohol on a strained ring, it is extremely resistant to standard Williamson ether synthesis (due to competing E2 elimination) and acid-catalyzed methods (due to azetidine ring opening).

  • Electronic Effect: The 3-fluoro substituent is electron-withdrawing.[1] This reduces the nucleophilicity of the amine (making N-coupling slower) while increasing the acidity of the alcohol (making it easier to deprotonate, but the resulting alkoxide is a weaker nucleophile).

Decision Matrix: Selecting Your Pathway

Before starting, determine which handle you are functionalizing. The protocols differ radically based on the target atom.

CouplingStrategyStartTarget FunctionalizationTargetNN-Coupling (Amine)Start->TargetNTargetOO-Coupling (Alcohol)Start->TargetON_TypeElectrophile TypeTargetN->N_TypeO_TypeCoupling TypeTargetO->O_TypeArylHalideAryl Halide/TriflateN_Type->ArylHalideCarboxAcidCarboxylic AcidN_Type->CarboxAcidSol_BuchwaldProtocol A:RuPhos Pd G4(Buchwald-Hartwig)ArylHalide->Sol_BuchwaldSol_GhosezProtocol B:Ghosez's Reagent(Acid Chloride in situ)CarboxAcid->Sol_GhosezO_AlkylAlkylation (R-X)O_Type->O_AlkylO_ArylArylation (Ar-X)O_Type->O_ArylSol_PTCProtocol C:Phase Transfer Catalysis(TBAB / NaOH)O_Alkyl->Sol_PTCSol_IodoniumProtocol D:Diaryliodonium Salts(Metal-Free)O_Aryl->Sol_Iodonium

Figure 1: Strategic decision tree for coupling 3-(3-Fluorophenyl)azetidin-3-ol based on electrophile type.

Protocol A: N-Arylation (Buchwald-Hartwig)[1][2]

The Issue: Standard ligands (BINAP, dppf) often fail here because they cannot accommodate the steric clash between the ligand and the C3-phenyl group during the transition state.

The Solution: Use RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are designed to form a "pocket" that accommodates the substrate's bulk while preventing β-hydride elimination.[1] We recommend Pd G4 Precatalysts to ensure accurate stoichiometry and rapid activation.

Optimized Workflow
ParameterRecommendationRationale
Catalyst RuPhos Pd G4 (1–3 mol%)Excellent for secondary amines with steric hindrance.[1]
Base NaOtBu (1.2 equiv)Strong enough to deprotonate the amine; bulky enough to avoid nucleophilic attack on electrophiles.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active Pd(0) species better in these systems.
Temperature 80°C – 100°CRequired to overcome the activation energy of the bulky coupling partners.
Step-by-Step Procedure
  • Charge: In a glovebox or under Argon flow, add the aryl halide (1.0 equiv), 3-(3-fluorophenyl)azetidin-3-ol (1.1 equiv), and NaOtBu (1.2 equiv) to a vial.

  • Catalyst Addition: Add RuPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ + RuPhos (1:2 ratio), but pre-stir in solvent for 5 mins at 60°C to activate.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion stalls at 50%, add another 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with water.

    • Critical: The product is an amino-alcohol.[1] Do not use acidic washes (e.g., 1N HCl) during extraction or you will lose the product to the aqueous layer.

Protocol C: O-Alkylation (Phase Transfer Catalysis)[1][3]

The Issue: The tertiary alcohol is sterically crowded. Using strong bases like NaH often leads to decomposition or fails to react because the alkoxide cannot approach the alkyl halide.

The Solution: Phase Transfer Catalysis (PTC) .[2] By using a quaternary ammonium salt (TBAB) and aqueous NaOH/DCM, you generate the reactive alkoxide at the interface. The bulky cation pairs with the alkoxide, pulling it into the organic phase while shielding it, which enhances nucleophilicity and reduces steric rejection.

Optimized Workflow
ParameterRecommendationRationale
Catalyst TBAB (Tetrabutylammonium bromide)10–20 mol% loading.[1] Facilitates transfer of hydroxide to the interface.
Base 30–50% aq.[1] NaOH High concentration forces deprotonation of the tertiary alcohol.
Solvent DCM or Toluene DCM is excellent for PTC but watch for N-alkylation side reactions (DCM can react over long times).[1]
Electrophile Alkyl Bromide/IodideChlorides are generally too unreactive for this tertiary center.
Step-by-Step Procedure
  • Dissolution: Dissolve 3-(3-fluorophenyl)azetidin-3-ol (1.0 equiv) and the Alkyl Bromide (1.5–3.0 equiv) in DCM (10 volumes).

  • Catalyst: Add TBAB (0.15 equiv).

  • Initiation: Add 35% aqueous NaOH (5.0 equiv) dropwise with vigorous stirring.

    • Visual Check: The reaction must be stirred rapidly (1000+ rpm) to maximize surface area between the layers.

  • Timecourse: Stir at Room Temperature for 18–24 hours.

    • Note: Heating is usually not required and can degrade the azetidine ring.

  • Workup: Separate layers. Wash organic layer with water (x3) to remove excess base and TBAB.

Troubleshooting & FAQs

Q1: I am seeing significant starting material remaining during N-coupling.

Diagnosis: The catalyst might be deactivating before oxidative addition, or the amine is not nucleophilic enough due to the 3-fluoro group. Fix:

  • Switch from RuPhos to BrettPhos Pd G4 .[1] BrettPhos is bulkier and more electron-rich, often stabilizing the Pd center better for difficult couplings.

  • Ensure your solvent is strictly anhydrous.[1] Moisture kills the active catalyst rapidly.

Q2: Can I use acid chlorides for amide coupling?

Answer: Yes, but be careful. Standard Schotten-Baumann conditions (DCM/Et3N) often fail because the amine is hindered.[1] Recommendation: Use Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine).[1]

  • Protocol: Treat your carboxylic acid with Ghosez’s reagent (1 equiv) in DCM at 0°C for 1h to form the acid chloride in situ. Then add the azetidine and DIPEA. This avoids the isolation of unstable acid chlorides and drives the reaction with a highly reactive intermediate.

Q3: My azetidine ring is opening during O-functionalization.

Cause: You are likely using acidic conditions or strong Lewis acids (like BF3·Et2O). The azetidine ring strain (~26 kcal/mol) makes it prone to acid-catalyzed hydrolysis.[1] Fix: Strictly avoid acid. Stick to basic conditions (PTC method above) or neutral conditions. If O-arylation is required, do not use standard Ullmann conditions (high heat/copper).[1] Use Diaryliodonium salts at room temperature or mild heat (50°C) in the presence of tBuOK.

Q4: Which position reacts first if I have a di-halo electrophile?

Answer: The Nitrogen.[3][4][5] Despite the steric hindrance, the secondary amine is orders of magnitude more nucleophilic than the tertiary alcohol. If you need to functionalize the Oxygen first, you must protect the Nitrogen (e.g., Boc or Cbz), perform the O-alkylation via PTC, and then deprotect.

References

  • Buchwald-Hartwig Ligand Selection

    • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 57-68.

  • PTC for Azetidin-3-ols

    • Halpern, M. "PTC Etherification of Tertiary Alcohol."[2] Phase Transfer Catalysis Communications, 2014. (Referencing US Patent methodologies for hindered azetidines).

  • Azetidine Stability & Reactivity: Couty, F., et al. "Synthesis and Reactivity of 3-Hydroxyazetidines." Tetrahedron, 2004.
  • Ghosez's Reagent Application

    • Ghosez, L., et al. "Use of 1-chloro-N,N,2-trimethylpropenylamine in Organic Synthesis."[1] Organic Syntheses, 1980.

Technical Support Hub: Managing Hygroscopic Azetidin-3-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

<

Last Updated: February 17, 2026

Introduction

Azetidin-3-ol and its salts are vital building blocks in modern medicinal chemistry, notably as components in antibody-drug conjugates (ADCs) and PROTACs.[1][2] However, their utility is often complicated by a significant physicochemical challenge: hygroscopicity. Hygroscopicity, the tendency to absorb moisture from the atmosphere, can severely impact an active pharmaceutical ingredient's (API) stability, manufacturability, and therapeutic efficacy.[3][4][5] Small molecule hydrochloride salts, a common form for amine-containing compounds like azetidin-3-ol, are particularly susceptible.[6]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, characterizing, and mitigating the challenges associated with the hygroscopic nature of azetidin-3-ol salts.

FAQs - First Line of Inquiry

Q1: What is hygroscopicity and why is it a problem for my azetidin-3-ol salt?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding air.[3] This can lead to a cascade of issues in a pharmaceutical context:

  • Physical Changes: Moisture absorption can cause caking, changes in flowability, and even deliquescence (dissolving in the absorbed water), which complicates handling and manufacturing processes like powder milling and tablet compounding.[3][4][7]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways like hydrolysis, leading to a loss of potency and the formation of impurities.[3][4][5]

  • Inaccurate Weighing: Continuously absorbing moisture makes it difficult to obtain an accurate weight, leading to errors in concentration for solutions and assays.[3]

  • Solid-State Form Changes: Water can induce transitions between crystalline (polymorphic) forms or from a crystalline to an amorphous state, which can alter critical properties like solubility and bioavailability.[5]

Q2: I noticed my batch of azetidin-3-ol hydrochloride seems clumpy. Is this due to hygroscopicity?

A2: Clumping or caking is a classic sign of hygroscopicity.[4] When powder particles absorb moisture, liquid bridges can form between them. Upon slight drying, these bridges solidify, causing the particles to agglomerate. This poor flowability can hinder manufacturing processes such as capsule filling.[4] You should immediately take steps to characterize the extent of water uptake and store the material in a controlled, low-humidity environment.

Q3: How much water uptake is considered "highly hygroscopic"?

A3: The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours. While this is a static method, it provides a useful benchmark. Dynamic methods like DVS are now more common for a full characterization.

Classification% Weight Increase
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Q4: Can I just dry the material in a vacuum oven?

A4: While drying can remove absorbed water, it may not be a sufficient long-term solution and can sometimes cause other problems. Aggressive drying can induce phase transitions or degradation. More importantly, if the material is inherently hygroscopic, it will reabsorb moisture as soon as it's exposed to ambient air.[3] The core issue is the material's intrinsic affinity for water, which requires a more robust control strategy.

Troubleshooting Guides & Mitigation Strategies

This section provides a logical workflow for addressing hygroscopicity issues, from initial characterization to long-term mitigation.

Problem: My azetidin-3-ol salt is gaining weight and changing appearance at ambient lab conditions.

This is a critical issue that requires immediate action to quantify the problem and prevent batch failure. The following decision tree outlines the recommended workflow.

Hygroscopicity_Troubleshooting cluster_0 Phase 1: Characterization cluster_1 Phase 2: Risk Assessment & Mitigation cluster_2 Phase 3: Implementation Start Observed Hygroscopicity (e.g., Caking, Weight Gain) Quantify Quantify Water Content (KF or TGA) Start->Quantify Immediate Action Profile Assess Hygroscopic Profile (DVS) Quantify->Profile Deeper Understanding Structure Check Solid Form (XRPD) Profile->Structure Correlate with Form Assess Assess Severity (Compare to Specification) Structure->Assess Mitigate Mitigation Strategy Selection Assess->Mitigate High Risk Implement Implement Solution (e.g., New Form, Packaging) Assess->Implement Low Risk (e.g., use desiccants) SaltScreen Salt Screening Mitigate->SaltScreen PolymorphScreen Polymorph/Cocrystal Screening Mitigate->PolymorphScreen Formulation Formulation/Process Controls Mitigate->Formulation SaltScreen->Implement PolymorphScreen->Implement Formulation->Implement Stability ICH Stability Testing (Confirm Solution) Implement->Stability

Caption: Troubleshooting workflow for hygroscopic APIs.
Step 1: Quantify the Water Content

Before taking any other step, you must determine the current water content of your material. Two primary methods are used for this.

  • Karl Fischer (KF) Titration: This is the gold standard for water determination as it is specific to water and highly accurate, capable of measuring content from parts-per-million (ppm) to 100%.[8][9][10] It is based on a stoichiometric reaction between water and an iodine reagent.[11] For solid samples, an oven attachment that heats the sample and carries the vaporized water to the titration cell is often used to avoid side reactions and solubility issues.[9]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature.[12][13] A weight loss step around 100°C is typically attributed to the evaporation of free or loosely bound water.[14] While useful, TGA is less specific than KF as it will also detect the loss of any other volatile components, such as residual solvents.[15]

TechniquePrincipleSpecificityProsCons
Karl Fischer Titration Chemical reaction with iodineSpecific to waterHigh accuracy and precision[9], suitable for trace amounts[10]Can be complex for insoluble solids[8], requires specialized reagents
Thermogravimetric Analysis Measures weight loss on heatingNon-specific (measures all volatiles)Simple, provides data on thermal stability[15]Cannot distinguish between water and other volatiles[15], may not separate bound vs. free water
Step 2: Characterize the Hygroscopic Profile with Dynamic Vapor Sorption (DVS)

DVS is a powerful technique that measures the change in mass of a sample as it is exposed to a range of controlled, varying humidity levels at a constant temperature.[16][17][18] A DVS experiment generates a sorption/desorption isotherm, which provides critical information:

  • Extent of Water Uptake: The maximum mass increase at high relative humidity (e.g., 90% RH) quantifies the material's affinity for water.[19]

  • Critical Humidity Point: The RH at which the material begins to rapidly absorb significant amounts of water. This is crucial for defining safe handling and storage conditions.

  • Hysteresis: Differences between the sorption (increasing humidity) and desorption (decreasing humidity) curves can indicate physical changes like hydrate formation or amorphization.[17]

Step 3: Investigate Solid-State Form with X-Ray Powder Diffraction (XRPD)

Any observed hygroscopicity must be correlated with the solid-state structure of the material. XRPD is the primary tool for identifying the crystalline form (polymorph) or lack thereof (amorphous content). It's essential to run an XRPD pattern on the "as is" material and on samples post-DVS analysis to check for any humidity-induced form changes.[20][21]

Step 4: Mitigation Strategies - Finding a More Stable Form

If characterization confirms that your azetidin-3-ol salt is unacceptably hygroscopic, the next step is to find a more stable solid form.

A. Salt Screening

For an ionizable API like azetidin-3-ol, forming a salt is a primary strategy to modify physicochemical properties.[22] However, not all salts are created equal. While hydrochloride salts are common, they are often hygroscopic.[6] A salt screening study explores a wide range of pharmaceutically acceptable counter-ions (e.g., mesylate, tosylate, sulfate, tartrate, maleate) to identify a new salt form with improved properties, such as reduced hygroscopicity and better stability.[][24][25]

Salt_Screening_Workflow cluster_0 Screening Phase cluster_1 Analysis Phase cluster_2 Selection API Azetidin-3-ol (Free Base) Crystallize High-Throughput Crystallization (various conditions) API->Crystallize Counterions Select Counter-ions (pKa, toxicity) Counterions->Crystallize Solvents Select Solvents (diverse polarity) Solvents->Crystallize Characterize Primary Characterization (XRPD, TGA, DSC) Crystallize->Characterize Hits Identify Unique Crystalline 'Hits' Characterize->Hits ScaleUp Scale-up Promising Hits (mg to g) Hits->ScaleUp FullCharacterize Full Characterization (DVS, Solubility, Stability) ScaleUp->FullCharacterize Select Select Optimal Salt (Lead Candidate) FullCharacterize->Select

Caption: General workflow for a pharmaceutical salt screening study.
B. Polymorph & Co-crystal Screening

Even for a chosen salt, different crystalline arrangements, or polymorphs, can exist.[26] These different forms can have vastly different properties, including hygroscopicity.[27] A polymorph screen is a regulatory requirement and aims to identify the most thermodynamically stable form, which is typically the least hygroscopic and most desirable for development.[26][27][28]

Co-crystals, which are multi-component crystals of an API and a neutral "co-former," offer another avenue.[24] Co-crystallization can significantly reduce hygroscopicity and improve stability, sometimes outperforming salt forms.[6][[“]]

C. Formulation and Process Controls

If changing the solid form is not feasible, hygroscopicity can be managed through formulation and process controls:

  • Excipient Selection: Formulate with non-hygroscopic excipients or those that can act as moisture scavengers.[[“]]

  • Moisture Barrier Coatings: Applying a polymer film coating with low water permeability can shield the drug from atmospheric moisture.[5][[“]]

  • Packaging: Using high-barrier packaging, such as aluminum blisters or HDPE bottles with desiccants, is critical for long-term stability.[5]

  • Environmental Control: All manufacturing steps, from weighing to packaging, should be conducted in humidity-controlled environments to minimize moisture exposure.[7]

Step 5: Confirm Stability

Once a lead candidate form and control strategy are selected, the final step is to confirm long-term stability under various conditions as mandated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[30][31][32][33][34] This involves storing the drug substance at specified temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) for extended periods and testing for any changes in water content, purity, and physical form.[30]

Detailed Experimental Protocols

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This protocol is suitable for samples with low water content (<1%).

  • Instrument Setup: Set up a coulometric Karl Fischer titrator with an oven attachment. Ensure the titration cell and reagents are fresh and the system is properly conditioned to a low drift level (e.g., <10 µ g/min ).

  • System Suitability: Run a standard (e.g., a certified water standard or sodium tartrate dihydrate) to verify the accuracy of the instrument.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the azetidin-3-ol salt into a clean, dry sample vial.

  • Analysis: Place the vial in the KF oven. Set the oven temperature (e.g., 120-150°C) to ensure complete water vaporization without degrading the sample.

  • Titration: Start the analysis. The inert gas stream will carry the vaporized water into the titration cell where it reacts with the KF reagent. The instrument will automatically detect the endpoint.

  • Calculation: The instrument software will calculate the water content based on the amount of electricity required for the titration and the sample weight, typically reporting the result in % w/w or ppm.

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place 5-10 mg of the azetidin-3-ol salt onto the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH until a stable weight is achieved (defined by a low dm/dt , e.g., <0.002% per minute). This establishes the initial dry weight.

  • Sorption Phase: Program a humidity cycle to increase in steps (e.g., 10% RH increments) from 0% to 90% RH. At each step, the instrument will hold the humidity constant until the sample weight equilibrates.

  • Desorption Phase: After reaching 90% RH, program the instrument to decrease the humidity in the same steps back down to 0% RH.

  • Data Analysis: Plot the change in mass (%) versus the target RH. Analyze the resulting isotherm for total water uptake at 90% RH, the presence of a critical deliquescence point, and the degree of hysteresis between the sorption and desorption curves.

References

  • TGA Analysis for Moisture Content - ResolveMass Labor
  • Karl Fischer Titration Tips: Water Content Measurement - MilliporeSigma. ()
  • Moisture Content by Karl Fischer Titr
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem. ()
  • Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF Scientific. ()
  • Karl Fischer Method of Moisture Determin
  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus. ()
  • Karl Fischer Titration Guide for Water (Moisture)
  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration - U.S. Environmental Protection Agency. ()
  • Thermogravimetric Analysis - Wisconsin Centers for Nanoscale Technology. ()
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying - Mettler Toledo. ()
  • Dynamic Vapor Sorption (DVS)
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance - American Pharmaceutical Review. ()
  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis - NETZSCH. ()
  • Hygroscopic Problems Of Capsule Filled Powders - richpacking020.com. ()
  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions - MDPI. ()
  • Dynamic Vapor Sorption - SK pharmteco. ()
  • Dynamic Vapor Sorption - Surface Measurement Systems. ()
  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services - Triclinic Labs. ()
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. ()
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. ()
  • Salt Form Screening and Selection Services - BOC Sciences. ()
  • Solid Form Screening - Enantia. ()
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis Online. ()
  • Salt Selection in Drug Development - Pharmaceutical Technology. ()
  • Salt Screening - Charles River Labor
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharm
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient - American Pharmaceutical Review. ()
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs - Manufacturing Chemist. ()
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. ()
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. ()
  • ICHQ1A(R2)
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. ()
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. ()
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING - SlideShare. ()
  • Azetidin-3-ol hydrochloride Safety D
  • Polymorph, Salt & Cocrystal Screening - Veranova. ()
  • De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. ()
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. ()
  • Azetidin-3-ol HCl - ChemBK. ()
  • Azetidin-3-ol hydrochloride - MedChemExpress. ()
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride - CymitQuimica. ()
  • azetidin-3-ol hydrochloride - Abovchem. ()
  • CAS 45347-82-8: azetidin-3-ol - CymitQuimica. ()
  • Azetidin-3-ol - ChemicalBook. ()
  • (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol - ChemScene. ()
  • Azetidin-3-ol Hydrochloride Salt - Santa Cruz Biotechnology. (_)

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation Patterns of 3-(3-Fluorophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluorophenyl)azetidin-3-ol is a critical intermediate in the synthesis of fragment-based drug candidates, particularly for targets requiring conformationally restricted amine scaffolds. Its structural core—a strained four-membered azetidine ring substituted with a polar hydroxyl group and a lipophilic fluorinated phenyl ring—presents unique mass spectrometric challenges.

This guide provides a definitive analysis of its electrospray ionization (ESI) behavior, fragmentation pathways, and a comparative performance assessment against structural analogs. It is designed to assist analytical chemists in metabolite identification, impurity profiling, and quality control.

Structural Analysis & Ionization Physics

Understanding the molecule's physiochemistry is a prerequisite for interpreting its mass spectrum.

  • Protonation Site: The secondary amine (azetidine nitrogen) is the most basic site (

    
    ), serving as the primary locus for protonation 
    
    
    
    .
  • Ring Strain: The azetidine ring possesses significant ring strain energy (~26 kcal/mol). Under collision-induced dissociation (CID), this strain facilitates ring-opening fragmentation at lower collision energies (CE) compared to piperidine or pyrrolidine analogs.

  • Fluorine Effect: The 3-fluorine substituent introduces a mass defect and increases lipophilicity, shifting retention time (RT) relative to the non-fluorinated parent.

Physiochemical Profile
PropertyValue / Description
Formula

Monoisotopic Mass 167.0746 Da

Exact Mass
168.0825 Da
Key Lability Dehydration (OH loss) & Azetidine Ring Opening

LC-MS Fragmentation Pathway

The fragmentation of 3-(3-Fluorophenyl)azetidin-3-ol follows a distinct "Strain-Release" mechanism. Unlike stable heterocycles, the initial fragmentation is driven by the relief of the 4-membered ring strain.

Primary Fragmentation Channels (ESI+)
  • Dehydration (Dominant Path): The tertiary alcohol at position 3 is highly labile. Neutral loss of water (

    
    , 18.01 Da) occurs readily, often even in the source (in-source fragmentation) if temperatures are too high.
    
    • Transition:

      
      
      
    • Mechanism: E1-like elimination stabilized by the conjugation with the phenyl ring.

  • Ring Cleavage (Retro-2+2 / Ring Opening): Following or concurrent with dehydration, the azetidine ring opens. This often results in the loss of small imine fragments (

    
    ) or ethylene fragments depending on the specific rearrangement.
    
  • Formation of Fluorophenyl Cation: At higher collision energies (>30 eV), the bond between the heterocycle and the aromatic ring cleaves, generating the characteristic fluorophenyl cation.

    • Transition: Precursor

      
       (
      
      
      
      )
    • Diagnostic Value: This ion confirms the presence of the fluorine on the aromatic ring.

Visualization: Fragmentation Mechanism

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway of 3-(3-Fluorophenyl)azetidin-3-ol. Precursor Precursor Ion [M+H]+ m/z 168.08 (Protonated Azetidine) Dehydration Fragment [M+H - H2O]+ m/z 150.07 (Azetine/Imine Intermediate) Precursor->Dehydration Neutral Loss: H2O (-18 Da) Low CE (10-15 eV) Fluorophenyl Fluorophenyl Cation m/z 95.03 (C6H4F+) Precursor->Fluorophenyl Direct Cleavage RingOpening Ring Opening Product m/z 121.05 (Loss of CH2=NH) Dehydration->RingOpening Ring Strain Release Med CE (20-25 eV) Dehydration->Fluorophenyl Inductive Cleavage High CE (>35 eV)

Comparative Analysis: Performance & Detectability

To provide context for method development, we compare the target molecule against its non-fluorinated analog and a ring-expanded homolog.

Comparison 1: Substituent Effect (Fluorine vs. Hydrogen)
  • Alternative: 3-Phenylazetidin-3-ol.

  • Insight: The fluorine atom is a "retention anchor" in Reverse Phase (RP) chromatography and a "mass defect flag" in HRMS.

Feature3-(3-Fluorophenyl)azetidin-3-ol3-Phenylazetidin-3-ol (Analog)Analysis

168.0825150.0919F-substitution adds ~18 Da.
Retention (C18) Moderate (

)
Weak (

)
Fluorine increases lipophilicity, improving retention on standard C18 columns.
Diagnostic Ion

(

)

(

)
The 95 fragment is less subject to isobaric interference than the common phenyl cation (77).
Comparison 2: Scaffold Stability (Azetidine vs. Pyrrolidine)
  • Alternative: 3-(3-Fluorophenyl)pyrrolidin-3-ol (5-membered ring).

  • Insight: This comparison validates the "Ring Strain" hypothesis.

ParameterAzetidine Scaffold (4-ring)Pyrrolidine Scaffold (5-ring)Operational Consequence
Stability Low (High Strain)High (Low Strain)Azetidines require gentler source conditions to prevent in-source fragmentation.
Optimum CE 15–20 eV25–35 eVAzetidine fragments yield higher intensity at lower energies.
Water Loss Very RapidModerateThe azetidine's tertiary carbocation is destabilized by ring strain, accelerating dehydration.

Experimental Protocol (Self-Validating)

This protocol ensures reproducible data generation. It includes a "System Suitability" step to validate the instrument's performance before analyzing the sample.

Workflow Visualization

ExperimentalWorkflow Figure 2: Step-by-Step LC-MS/MS Characterization Workflow. SamplePrep Sample Prep 1 µg/mL in 50:50 MeOH:H2O + 0.1% FA Infusion Direct Infusion Flow: 10 µL/min Source: ESI+ SamplePrep->Infusion MS1_Scan Full Scan (MS1) Verify [M+H]+ 168.08 Check In-Source Frag Infusion->MS1_Scan MS2_Ramp CE Ramp 10 -> 50 eV Map Breakdown Curve MS1_Scan->MS2_Ramp DataAnalysis Data Analysis Extract XIC Confirm m/z 95 & 150 MS2_Ramp->DataAnalysis

Detailed Methodology
Step 1: Sample Preparation
  • Solvent: Dissolve standard to 1 mg/mL in Methanol (Stock). Dilute to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Why: Formic acid ensures complete protonation of the azetidine nitrogen.

Step 2: MS Source Conditions (ESI+)
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Source Temp:

    
    .
    
  • Desolvation Gas:

    
     at 600 L/hr.
    
  • Cone Voltage: Keep Low (15-20 V).

    • Critical Check: If you observe

      
       in the MS1 scan (full scan), your cone voltage or source temp is too high. The azetidine is dehydrating in the source. Lower the voltage until the 168 peak dominates.
      
Step 3: Fragmentation (MS/MS)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Collision Gas: Argon.

  • Collision Energy (CE):

    • 10-15 eV: Observe

      
       (Water loss).
      
    • 25-35 eV: Observe

      
       (Fluorophenyl cation).
      

References

  • Bai, G., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

    • Significance: Establishes the fundamental instability and ring-opening mechanisms of N-aryl azetidines under acidic/stress conditions.
  • Uchiyama, T., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring. Journal of Mass Spectrometry. [Link]

    • 95)
  • Wuts, P. G. M. (2006). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Greene's Protective Groups in Organic Synthesis. Wiley. Significance: Provides context on the lability of tertiary alcohols and dehydration mechanisms relevant to the peak.
  • PubChem Compound Summary. (n.d.). 3-(3-Fluorophenyl)azetidin-3-ol. National Library of Medicine. [Link]

    • Significance: Source for exact mass and physiochemical property verification.[2]

Sources

Spectroscopic Characterization of 3-(3-Fluorophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(3-Fluorophenyl)azetidin-3-ol. This document is structured to assist researchers in the rigorous identification and differentiation of this specific fluorinated scaffold from its regioisomers and non-fluorinated analogs.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers Focus: Structural Validation, Regioisomer Differentiation, and Purity Profiling[1][2]

Executive Summary: The Fluorine Advantage

In modern drug discovery, the 3-(3-Fluorophenyl)azetidin-3-ol scaffold (CAS 1205747-14-1) represents a critical building block.[1][2] It combines the metabolic stability of a fluorinated aromatic ring with the reduced lipophilicity of the azetidine core.

This guide compares the spectroscopic signature of the 3-fluoro (meta) isomer against its primary alternatives: the 4-fluoro (para) isomer and the non-fluorinated parent.[1][2] The core challenge in characterization is not merely identification, but the unambiguous distinction between these regioisomers, which often co-elute in standard LC-MS methods but exhibit distinct NMR behaviors.

Comparative Utility Matrix
Feature3-(3-Fluorophenyl)azetidin-3-ol 3-(4-Fluorophenyl)azetidin-3-ol 3-Phenylazetidin-3-ol
Primary Utility Metabolic Block (P450),

-stacking modulation
pKa modulation, H-bond acceptorGeneral structural scaffold
Metabolic Stability High (Blocks metabolic soft spot at C3)Medium (Blocks para-oxidation only)Low (Susceptible to aromatic oxidation)
19F NMR Signature ~ -110 to -113 ppm (Multiplet)~ -115 to -118 ppm (tt/m)N/A
Aromatic 1H Pattern Complex (ABCD system)Symmetric (AA'BB' system)Simple (Multiplet)

Spectroscopic Deep Dive: The Core Directive

A. Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive method for validating the position of the fluorine atom. The meta-substitution pattern breaks the symmetry of the aromatic ring, creating a highly specific fingerprint distinct from the para-isomer.[1]

1. ^1H NMR (Proton) – The Symmetry Breaker
  • Azetidine Ring (3.5 – 4.5 ppm):

    • The azetidine protons (

      
      ) appear as a set of doublets or a broad singlet depending on the solvent and salt form.
      
    • Key Insight: Due to the quaternary center at C3, these protons are diastereotopic if the nitrogen is substituted or if the ring pucker is locked, but often appear as a simplified AB system in

      
       or 
      
      
      
      due to rapid ring flipping.
    • Expected Shift:

      
       4.10 (d, J=10 Hz, 2H), 4.45 (d, J=10 Hz, 2H) for the HCl salt.
      
  • Aromatic Region (6.9 – 7.5 ppm) – The Diagnostic Zone:

    • 3-Fluoro (Meta): Lacks symmetry.[1][2] You will observe four distinct proton environments.

      • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
         (between F and substituent): Singlet-like doublet (due to small 
        
        
        
        ).[1]
      • 
         (ortho to F): Multiplet/Doublet of doublets.
        
      • 
         (meta to F): Triplet-like (pseudo-triplet).
        
      • 
         (para to F): Multiplet.
        
    • Contrast with 4-Fluoro (Para): Shows a classic AA'BB' system (two distinct multiplets integrating to 2H each).[1][2] This is the primary "Go/No-Go" check.

2. ^13C NMR (Carbon) – C-F Coupling Constants

The presence of fluorine induces carbon splitting (


), which acts as a "molecular ruler" to verify the distance of each carbon from the fluorine atom.
Carbon PositionSplitting PatternCoupling Constant (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Diagnostic Value
C-F (C3') Doublet (

)
~245 HzConfirms C-F bond presence.[1]
Ortho (C2', C4') Doublet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
~21-25 HzConfirms meta position (two doublets seen).
Meta (C1', C5') Doublet (

)
~7-9 HzC1' (quaternary) shows distinct splitting.[1]
Para (C6') Doublet (

)
~2-3 HzOften broadened or unresolved.[1]
3. ^19F NMR – The Purity Filter
  • Shift: Expected at ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     -110 to -113 ppm (referenced to 
    
    
    
    ).[1]
  • Coupling: Proton-coupled ^19F NMR will show a complex multiplet (td or dt) due to coupling with

    
    , 
    
    
    
    , and
    
    
    .
  • Self-Validation: If a second peak appears around -116 ppm, the sample is contaminated with the para-isomer.[1][2]

B. Mass Spectrometry (MS) – Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) confirms the formula


.
  • Ionization: ESI+ (

    
    ).
    
  • Parent Ion: m/z ~168.08.

  • Fragmentation Pathway:

    • Loss of Water:

      
       (Characteristic of tertiary alcohols).
      
    • Ring Opening/Cleavage: Azetidine rings are strained. High collision energy often cleaves the ring, generating a fluorostyrene-like cation.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Regioisomer Resolution[1][2]
  • Objective: To obtain maximum resolution between aromatic protons to distinguish meta from para isomers.

  • Solvent Choice: Use DMSO-d6 rather than ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[1] DMSO slows down the exchange of the hydroxyl proton (allowing observation of the OH coupling) and provides better separation of aromatic signals.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2.0s to ensure accurate integration of aromatic protons.
      
    • Acquire ^19F NMR with and without proton decoupling to verify the coupling environment.

Protocol 2: IR Spectroscopy for Functional Group Validation
  • Method: ATR-FTIR (Attenuated Total Reflectance).[1][2]

  • Key Bands:

    • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).[1][2]

    • C-F Stretch: Strong band at 1200–1250 cm⁻¹.

    • Azetidine Ring: Weak bands around 2950 cm⁻¹ (C-H stretch of strained ring).

Visualizing the Characterization Workflow

The following diagram illustrates the logical decision tree for validating the 3-(3-Fluorophenyl)azetidin-3-ol structure.

CharacterizationWorkflow Start Unknown Sample (Candidate: 3-(3-F)-Azetidin-3-ol) MS_Step Step 1: HRMS (ESI+) Start->MS_Step MassCheck m/z = 168.08? MS_Step->MassCheck NMR_Step Step 2: 1H NMR (DMSO-d6) MassCheck->NMR_Step Yes Invalid REJECT (Isomer/Impurity) MassCheck->Invalid No AromaticCheck Aromatic Pattern? NMR_Step->AromaticCheck MetaPath 4 Distinct Signals (Asymmetric) AromaticCheck->MetaPath Complex ParaPath 2 Distinct Signals (Symmetric AA'BB') AromaticCheck->ParaPath Symmetric F19_Step Step 3: 19F NMR MetaPath->F19_Step ParaPath->Invalid Is 4-Fluoro Isomer ShiftCheck Shift Position? F19_Step->ShiftCheck Valid VALIDATED 3-(3-Fluorophenyl)azetidin-3-ol ShiftCheck->Valid -110 to -113 ppm ShiftCheck->Invalid <-115 ppm

Caption: Logical workflow for distinguishing the target meta-isomer from para-isomers using MS, 1H NMR, and 19F NMR.

References

  • PubChem Compound Summary. "3-(3-fluorophenyl)azetidin-3-ol hydrochloride."[1][2][3] National Center for Biotechnology Information. Accessed 2026. Link[1][2]

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  • Azetidine Scaffolds in Drug Design. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. Link

  • Spectroscopic Data of Analogs. "3-(4-Fluorophenyl)azetidine hydrochloride." Sigma-Aldrich Product Specification. (Used for comparative regioisomer data). Link[1][2]

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A Comparative Guide to the Structural Confirmation of N-Substituted 3-(3-Fluorophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The N-substituted 3-arylazetidin-3-ol scaffold is an increasingly prevalent motif in modern medicinal chemistry, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties.[1] This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of a representative member of this class: N-substituted 3-(3-Fluorophenyl)azetidin-3-ol .

This document eschews a rigid template, instead focusing on the causality behind experimental choices and creating a self-validating system of protocols. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, provides an unassailable confirmation of the target structure while systematically eliminating potential isomers and synthetic byproducts.

The Synthetic Challenge: Potential Structural Ambiguities

The most common synthetic route to 3-aryl-3-hydroxyazetidines involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to an N-substituted-3-azetidinone precursor.[2][3][4] While effective, this pathway can introduce structural ambiguities that must be resolved.

Primary Target: N-substituted 3-(3-Fluorophenyl)azetidin-3-ol. For the purpose of this guide, we will consider the common N-Boc protected variant, tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate.

Potential Alternatives & Byproducts:

  • Unreacted Starting Material: N-Boc-3-azetidinone.

  • Regioisomers: N-Boc-3-(2-fluorophenyl)azetidin-3-ol or N-Boc-3-(4-fluorophenyl)azetidin-3-ol, arising from impure Grignard starting materials.

  • Reduction Byproduct: N-Boc-azetidin-3-ol, if the Grignard reagent contains a β-hydride and acts as a reducing agent.[2]

  • Ring-Opened Products: Though less common under controlled conditions, the strain of the azetidine ring could lead to cleavage.

The following sections detail the analytical strategy to confirm the desired product and rule out these alternatives.

Logical Workflow for Structural Confirmation

The process of structural elucidation is a sequential and logical workflow where each step provides a higher level of confidence. Data from orthogonal techniques are integrated to build an irrefutable case for the proposed structure.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Unambiguous Confirmation Synthesize Synthesize Target Compound via Grignard Addition Purify Purify via Column Chromatography Synthesize->Purify LCMS LC-MS Analysis Purify->LCMS Check Purity & MW NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Purify->NMR_1D Confirm Functional Groups & Core Structure HRMS High-Resolution MS (HRMS) LCMS->HRMS If pure & MW is correct NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If primary spectra are consistent XRay Single Crystal X-ray Crystallography NMR_2D->XRay For absolute stereochemistry or publication Final Structure Confirmed NMR_2D->Final HRMS->XRay If definitive proof is required HRMS->Final XRay->Final

Caption: Overall workflow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule.[5] For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, is essential.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Expected ¹H NMR Data for tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate * | | :--- | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale & Key Correlations | | Boc Group (9H) | ~1.45 | s (singlet) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[6] | | Azetidine CH₂ (2H) | 3.9 - 4.2 | d (doublet), J ≈ 9-10 Hz | Protons at C2/C4 are diastereotopic. They appear as two distinct signals, each a doublet due to geminal coupling. They will show HMBC correlation to the Boc carbonyl carbon. | | Azetidine CH₂ (2H) | 3.9 - 4.2 | d (doublet), J ≈ 9-10 Hz | The non-equivalence of these protons is a key indicator of the C3 quaternary center. | | Hydroxyl (1H) | 2.5 - 4.0 | s (broad singlet) | Exchangeable proton; shift is concentration and solvent dependent. Disappears upon D₂O exchange. | | Aromatic (H2') | ~7.30 | d (doublet), J ≈ 8 Hz | Shows COSY correlation to H6' and HMBC correlation to the quaternary azetidine carbon (C3). | | Aromatic (H4') | ~7.10 | dt (doublet of triplets) | Shows coupling to H2', H6', and the fluorine atom. | | Aromatic (H5') | ~7.40 | td (triplet of doublets) | Shows strong coupling to H4' and H6', and weaker coupling to H2'. | | Aromatic (H6') | ~7.35 | ddd (doublet of doublet of doublets) | Shows coupling to H5', H2', and the fluorine atom. |

How ¹H NMR Distinguishes Alternatives:

  • vs. N-Boc-3-azetidinone (Starting Material): The ketone precursor would show a sharp singlet for the four equivalent azetidine protons around δ 4.0-4.3 ppm and would lack the aromatic and hydroxyl signals.

  • vs. Regioisomers: The splitting pattern of the aromatic region is highly diagnostic. A 4-fluorophenyl group would show two symmetric doublets of doublets, while a 2-fluorophenyl group would display a more complex, distinct pattern.[7]

  • vs. Reduction Product (N-Boc-azetidin-3-ol): This byproduct would lack aromatic signals and show a proton at C3 (a multiplet around δ 4.5 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (JCF).[8]

| Expected ¹³C NMR Data for tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate * | | :--- | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale | | Boc C(CH₃)₃ | ~28.5 | - | Characteristic signal for the three equivalent methyl groups.[6] | | Azetidine C2/C4 | ~58.0 | - | Methylene carbons of the azetidine ring. | | Azetidine C3 | ~70.0 | d, ³JCF ≈ 3-5 Hz | Quaternary carbon attached to OH and the fluorophenyl ring. Its downfield shift confirms substitution. | | Boc C (CH₃)₃ | ~80.5 | - | Quaternary carbon of the Boc group. | | Aromatic C1' | ~145.0 | d, ²JCF ≈ 7-9 Hz | Quaternary carbon attached to the azetidine ring. | | Aromatic C2' | ~118.0 | d, ⁴JCF ≈ 1-2 Hz | | | Aromatic C3' | ~163.0 | d, ¹JCF ≈ 245 Hz | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. This is a definitive marker.[8] | | Aromatic C4' | ~114.0 | d, ²JCF ≈ 21 Hz | | | Aromatic C5' | ~130.5 | d, ³JCF ≈ 8 Hz | | | Aromatic C6' | ~122.0 | d, ⁴JCF ≈ 3 Hz | | | Boc C=O | ~156.0 | - | Carbonyl carbon of the Boc protecting group. |

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is an exceptionally sensitive technique for fluorinated pharmaceuticals.[9] It provides a single, clear signal in a region free from other spectral interference.

  • Expected Chemical Shift: For the 3-fluorophenyl group, a single resonance is expected around δ -113 to -115 ppm .

  • Significance: The chemical shift is highly sensitive to the electronic environment.[9] Any deviation would suggest a different substitution pattern (e.g., 2-fluoro or 4-fluoro) or an unexpected electronic effect from a byproduct.

2D NMR Experiments: Connecting the Dots

When 1D spectra are complex or ambiguous, 2D NMR is used to establish definitive correlations.

  • COSY (Correlation Spectroscopy): Confirms all ¹H-¹H couplings, definitively mapping out the connectivity within the fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations. Crucial correlations to look for are:

    • From the azetidine CH₂ protons to the quaternary C3 carbon.

    • From the aromatic protons (especially H2' and H6') to the quaternary C3 carbon, unequivocally linking the phenyl ring to the azetidine core.

    • From the Boc methyl protons to the Boc quaternary and carbonyl carbons.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.[10]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for this molecule, typically yielding the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.[11]

  • Expected [M+H]⁺ for C₁₄H₁₈FNO₃: m/z 268.1292

  • Causality: Observing a mass accurate to within 5 ppm of the calculated value provides strong evidence for the elemental composition, ruling out any byproducts that involve the addition or loss of atoms (e.g., reduction byproduct which would lack an F atom and have a different formula).

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can analyze its fragmentation pattern to confirm connectivity.

| Expected ESI-MS/MS Fragments of [M+H]⁺ (m/z 268.1) | | :--- | :--- | :--- | | Expected Fragment m/z | Neutral Loss | Proposed Fragment Structure / Rationale | | 250.1186 | H₂O (18.0106) | Loss of the tertiary hydroxyl group as water. This is a very common fragmentation pathway for alcohols. | | 212.1398 | C₄H₈ (56.0626) | Loss of isobutylene from the Boc group. | | 168.0819 | C₅H₈O₂ (100.0524) | Loss of the entire Boc group (isobutylene + CO₂). This yields the protonated core molecule, 3-(3-fluorophenyl)azetidin-3-ol.[12] | | 150.0713 | C₅H₈O₂ + H₂O | Loss of the Boc group and water. This fragment corresponds to the azetidinyl cation. |

G Parent [M+H]⁺ m/z = 268.1 Frag1 [M+H - H₂O]⁺ m/z = 250.1 Parent->Frag1 - H₂O Frag2 [M+H - C₄H₈]⁺ m/z = 212.1 Parent->Frag2 - C₄H₈ Frag3 [M+H - Boc]⁺ m/z = 168.1 Parent->Frag3 - C₅H₈O₂ Frag4 [M+H - Boc - H₂O]⁺ m/z = 150.1 Frag1->Frag4 - C₅H₈O₂ Frag3->Frag4 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway.

Single Crystal X-ray Crystallography: The Definitive Proof

When absolute and unambiguous proof of structure, including stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[13]

Protocol: X-ray Structure Determination
  • Crystal Growth: High-purity material from chromatography is dissolved in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes). Slow evaporation of the solvent over several days is performed to yield diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[13]

  • Structure Solution & Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are refined to generate a final structural model.

  • Analysis: The final model provides precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state, confirming the connectivity of the azetidine ring, the position of the fluorophenyl and hydroxyl groups at C3, and the meta position of the fluorine atom on the phenyl ring.

Conclusion

The structural confirmation of N-substituted 3-(3-Fluorophenyl)azetidin-3-ol is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. HRMS establishes the correct elemental formula. A comprehensive analysis of 1D and 2D NMR spectra maps the molecular framework, confirms the connectivity between the N-substituent, azetidine core, and the 3-fluorophenyl moiety, and crucially, distinguishes the target compound from plausible regioisomers and synthetic byproducts. Tandem mass spectrometry corroborates this connectivity through predictable fragmentation patterns. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. By following this multi-faceted, logic-driven approach, researchers can ensure the scientific integrity of their work and build a robust data package for any drug development program.

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